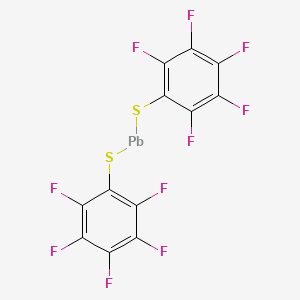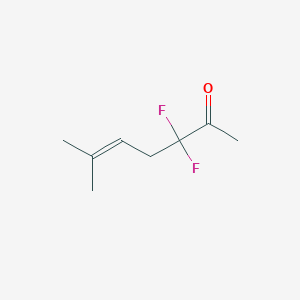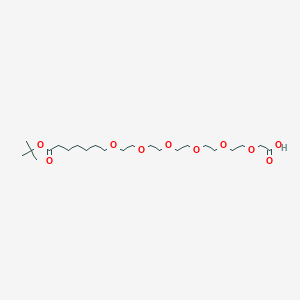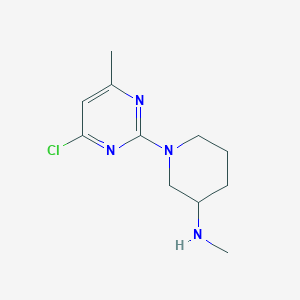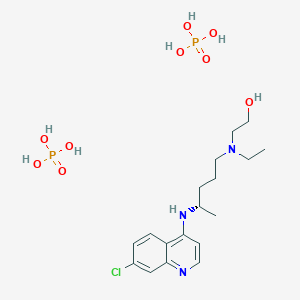
(S)-(+)-Hydroxy Chloroquine Diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-Hydroxy Chloroquine Diphosphate is a chiral derivative of chloroquine, a well-known antimalarial drug. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and viral infections. The presence of the hydroxyl group in its structure enhances its pharmacological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Hydroxy Chloroquine Diphosphate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-(+)-Hydroxy Chloroquine.
Phosphorylation: The hydroxyl group of (S)-(+)-Hydroxy Chloroquine is phosphorylated using phosphoric acid or its derivatives under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the phosphorylation reaction.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-Hydroxy Chloroquine Diphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form its corresponding alcohols.
Substitution: The chloroquine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted chloroquine analogs.
Scientific Research Applications
(S)-(+)-Hydroxy Chloroquine Diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-(+)-Hydroxy Chloroquine Diphosphate involves several molecular targets and pathways:
Inhibition of Autophagy: The compound inhibits the autophagy process by interfering with lysosomal function.
Immunomodulation: It modulates the immune response by affecting the production of cytokines and other inflammatory mediators.
Antiviral Activity: The compound inhibits viral replication by interfering with the viral entry and replication processes.
Comparison with Similar Compounds
Chloroquine: A widely used antimalarial drug with similar structure but lacks the hydroxyl group.
Hydroxychloroquine: A derivative of chloroquine with a hydroxyl group, used in the treatment of autoimmune diseases.
Primaquine: Another antimalarial drug with a different mechanism of action.
Uniqueness: (S)-(+)-Hydroxy Chloroquine Diphosphate is unique due to its chiral nature and the presence of the hydroxyl group, which enhances its pharmacological properties and reduces toxicity compared to its analogs.
Properties
Molecular Formula |
C18H32ClN3O9P2 |
|---|---|
Molecular Weight |
531.9 g/mol |
IUPAC Name |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3O.2H3O4P/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)/t14-;;/m0../s1 |
InChI Key |
CRCWPKGKPRVXAP-UTLKBRERSA-N |
Isomeric SMILES |
CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)
![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)


![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
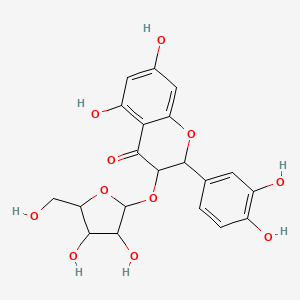
![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)

![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)
